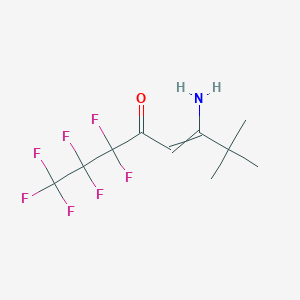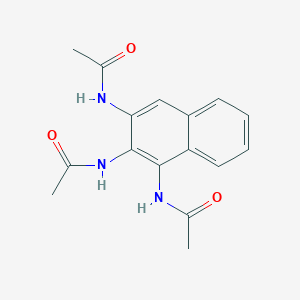
N,N',N''-(Naphthalene-1,2,3-triyl)triacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide is an organic compound characterized by the presence of three acetamide groups attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide typically involves the reaction of naphthalene-1,2,3-tricarboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Naphthalene-1,2,3-tricarboxylic acid: The precursor for the synthesis of N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide.
Naphthalene-1,2,3,4-tetrahydro-: A reduced form of naphthalene with different chemical properties.
Phenanthrene: Another polycyclic aromatic hydrocarbon with similar reactivity but different structural features.
Uniqueness: N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide is unique due to the presence of three acetamide groups, which impart distinct chemical and biological properties
Properties
CAS No. |
144153-03-7 |
|---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-(3,4-diacetamidonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O3/c1-9(20)17-14-8-12-6-4-5-7-13(12)15(18-10(2)21)16(14)19-11(3)22/h4-8H,1-3H3,(H,17,20)(H,18,21)(H,19,22) |
InChI Key |
PKBSHDZROJAAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C(=C1NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


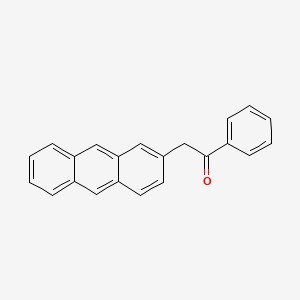
![2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B15164599.png)

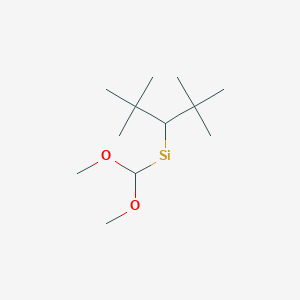
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
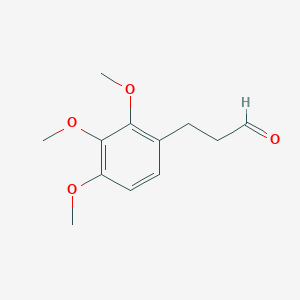
![N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea](/img/structure/B15164628.png)
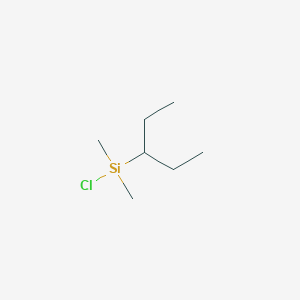
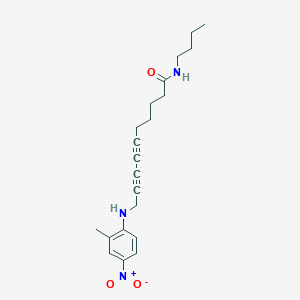
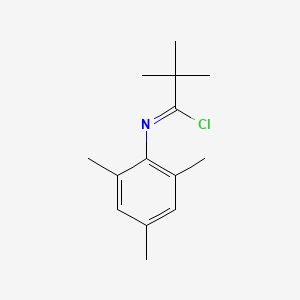
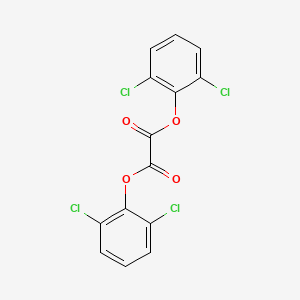
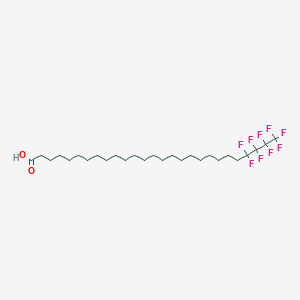
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
